Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13869789
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
SMILES: COC(=O)C1=CN2C=CN=C2C(=C1)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC13869789

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate -

Specification

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
Standard InChI Key NCOVPZYICORERB-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2C=CN=C2C(=C1)Cl
Canonical SMILES COC(=O)C1=CN2C=CN=C2C(=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate consists of a fused imidazo[1,2-a]pyridine core with a chlorine atom at the 8-position and a methyl ester group at the 6-position. The presence of the electron-withdrawing chlorine and the ester moiety significantly affects its electronic distribution and solubility profile.

Key Physicochemical Parameters

PropertyValue
IUPAC NameMethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Molecular FormulaC₁₀H₉ClN₂O₂
Molecular Weight224.64 g/mol
Predicted LogP1.8–2.2
Solubility (Water)Low (hydrophobic ester group)
Melting PointNot experimentally determined

The LogP value, estimated using fragment-based methods, suggests moderate lipophilicity, making the compound suitable for crossing biological membranes . The methyl ester group enhances stability compared to carboxylic acid analogs, potentially improving bioavailability in pharmacological contexts.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate are documented, plausible routes can be inferred from analogous compounds:

  • Condensation-Cyclization Approach:
    Starting from 2-aminopyridine derivatives, condensation with α-chloroacetate esters under acidic conditions could yield the imidazo[1,2-a]pyridine core. Subsequent chlorination at the 8-position using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) may introduce the chlorine substituent.

  • Esterification of Carboxylic Acid Precursors:
    If the corresponding carboxylic acid (8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid) is available, esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) would produce the methyl ester .

Industrial Scalability

Industrial production would likely employ continuous flow reactors to optimize yield and reduce waste. Key considerations include:

  • Catalyst Selection: Acid catalysts (e.g., p-toluenesulfonic acid) for esterification.

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) to enhance reaction kinetics.

  • Purification Methods: Column chromatography or recrystallization to achieve high purity (>95%).

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient aromatic system and functional groups:

Nucleophilic Substitution

The chlorine atom at the 8-position is susceptible to nucleophilic substitution. For example, treatment with amines could yield 8-amino derivatives, as seen in the synthesis of methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate .

Hydrolysis of the Ester Group

Under basic conditions, the methyl ester hydrolyzes to the corresponding carboxylic acid. This property is critical in prodrug design, where ester hydrolysis in vivo releases the active metabolite.

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine core can undergo electrophilic substitution at the 3- or 5-positions, enabling further derivatization. Nitration or sulfonation reactions could introduce additional functional groups for enhanced bioactivity.

Industrial and Material Science Applications

Beyond pharmacology, methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate may find use in:

Organic Electronics

The conjugated π-system of imidazopyridines makes them candidates for organic semiconductors. The chlorine and ester groups could tune electron affinity and charge transport properties.

Coordination Chemistry

The nitrogen-rich structure may act as a ligand for transition metals, facilitating the synthesis of catalysts or metal-organic frameworks (MOFs).

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